Cellotriose

Description

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-ZWSAEMDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33404-34-1 | |

| Record name | D-Glucose, O-D-glucopyranosyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033404341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Chemical Structure and Biological Significance of Cellotriose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellotriose is a trisaccharide that plays a pivotal role in the fields of biochemistry, plant science, and biotechnology. As a fundamental constituent of cellulose (B213188), the most abundant biopolymer on Earth, understanding the chemical structure and biological activity of this compound is crucial for advancements in biofuel production, immunology, and drug delivery. This technical guide provides an in-depth exploration of the chemical architecture of this compound, its physicochemical properties, detailed experimental protocols for its analysis, and its function as a signaling molecule in plant defense mechanisms.

Chemical Structure of this compound

This compound is an oligosaccharide composed of three D-glucose monosaccharide units linked together. Its systematic name is O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose.[1] The glucose units are connected by β-1,4-glycosidic bonds, which are characteristic of the linear chains found in cellulose.[2][3] This specific linkage involves the covalent bonding between the C1 carbon of one glucose molecule and the C4 carbon of the adjacent glucose molecule, with the anomeric carbon (C1) in the β-configuration.[3] This arrangement results in a linear and rigid structure.

The chemical formula for this compound is C₁₈H₃₂O₁₆, and it has a molecular weight of approximately 504.44 g/mol .[2][4]

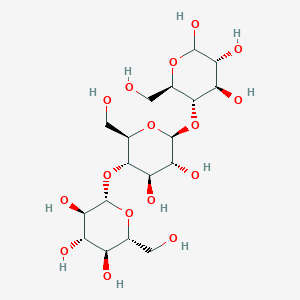

Structural Diagram of this compound

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₂O₁₆ | [2][4] |

| Molecular Weight | 504.44 g/mol | [2][4] |

| Appearance | White solid | [1] |

| Melting Point | 165 - 170 °C | [1] |

| Purity (Typical) | ≥95% (by NMR) | [1] |

| Solubility | Soluble in water (slightly, sonicated), DMSO (slightly), and Methanol (slightly). | [5] |

| Synonyms | (β-D-Glc-[1→4])₂-D-Glc, O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose | [1][6] |

| CAS Number | 33404-34-1 | [1][7] |

Biological Role of this compound as a Damage-Associated Molecular Pattern (DAMP)

In plants, this compound functions as a Damage-Associated Molecular Pattern (DAMP), an endogenous molecule that signals cellular damage and activates an immune response.[4] When plant cell walls are damaged by pathogens or mechanical stress, cellulose is broken down, releasing cellooligomers like this compound into the apoplast. These molecules are then recognized by a cell surface receptor, initiating a signaling cascade that leads to a defense response.

The key receptor for this compound in Arabidopsis thaliana is the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1), a leucine-rich repeat malectin receptor kinase.[2] The binding of this compound to CORK1 triggers a series of downstream events, including:

-

Cytoplasmic Calcium Elevation: A rapid influx of calcium ions (Ca²⁺) into the cytoplasm.[2]

-

Reactive Oxygen Species (ROS) Production: The generation of ROS, such as hydrogen peroxide, by NADPH oxidases.[4]

-

Mitogen-Activated Protein Kinase (MAPK) Activation: The phosphorylation and activation of MAP kinases, specifically MPK3 and MPK6.[4]

-

Transcriptional Reprogramming: Changes in the expression of defense-related genes, including transcription factors like WRKY30 and WRKY40.[2][8]

-

Cell Wall Reinforcement: Alterations in the phosphorylation of proteins involved in cellulose synthesis and trafficking, suggesting a feedback mechanism to repair the cell wall.[4]

This signaling pathway ultimately enhances the plant's resistance to pathogens.

This compound-CORK1 Signaling Pathway

Experimental Protocols

Enzymatic Hydrolysis of Cellulose to Produce this compound

This protocol describes a general method for the enzymatic hydrolysis of a cellulose substrate to generate cellooligomers, including this compound.

Materials:

-

Microcrystalline cellulose (e.g., Avicel)

-

Cellulase (B1617823) enzyme preparation (from Trichoderma reesei or other suitable source)

-

0.05 M Sodium Acetate (B1210297) Buffer (pH 5.0)

-

Deionized water

-

Test tubes

-

Water bath or incubator at 37°C

-

Boiling water bath

-

Centrifuge

Procedure:

-

Substrate Suspension: Prepare a suspension of microcrystalline cellulose in 0.05 M sodium acetate buffer (pH 5.0) in a test tube. A typical concentration is 1-5% (w/v).

-

Enzyme Solution: Prepare a solution of cellulase in cold deionized water immediately before use. The optimal enzyme concentration should be determined empirically.

-

Reaction Initiation: Add the cellulase solution to the cellulose suspension to initiate the hydrolysis reaction.

-

Incubation: Incubate the reaction mixture at 37°C with shaking for a predetermined time course (e.g., samples taken at 0, 30, 60, 120, and 240 minutes).

-

Reaction Termination: Stop the reaction at each time point by placing the test tube in a boiling water bath for 5-10 minutes to denature the enzyme.

-

Sample Preparation for Analysis: Cool the samples on ice and then centrifuge to pellet the remaining insoluble cellulose. The supernatant, containing the soluble cello-oligosaccharides, can be collected for analysis.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation and quantification of this compound and other cello-oligosaccharides from a hydrolysis reaction.

Materials and Equipment:

-

HPLC system equipped with a Refractive Index (RI) detector

-

Carbohydrate analysis column (e.g., Aminex HPX-87P or similar)

-

Deionized water (HPLC grade)

-

Syringe filters (0.22 µm)

-

Autosampler vials

-

Standards: Glucose, cellobiose, this compound, etc.

Procedure:

-

HPLC Setup:

-

Mobile Phase: 100% Deionized water (HPLC grade)

-

Flow Rate: 0.5 - 0.7 mL/min (as per column specifications)

-

Column Temperature: 80-85°C (as per column specifications)

-

Detector: Refractive Index (RI) detector

-

-

Standard Curve Preparation: Prepare a series of known concentrations for each standard (glucose, cellobiose, this compound) in deionized water. Inject each standard to determine its retention time and generate a standard curve for quantification.

-

Sample Preparation: Filter the supernatant from the terminated hydrolysis reactions through a 0.22 µm syringe filter into an autosampler vial.

-

Injection and Analysis: Inject a defined volume (e.g., 10-20 µL) of each prepared sample onto the HPLC system.

-

Data Analysis: Identify and quantify the hydrolysis products in each sample by comparing their retention times and peak areas to the standard curves.

Experimental Workflow: Hydrolysis and HPLC Analysis

References

- 1. mdpi.com [mdpi.com]

- 2. CORK1, A LRR-Malectin Receptor Kinase, Is Required for Cellooligomer-Induced Responses in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. d-nb.info [d-nb.info]

- 6. The damage-associated molecular pattern this compound alters the phosphorylation pattern of proteins involved in cellulose synthesis and trans-Golgi trafficking in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell wall associated immunity in plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cellotriose: Molecular Properties, Enzymatic Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cellotriose, a key oligosaccharide in cellulose (B213188) degradation and a molecule of interest for various biotechnological applications. This document details its fundamental molecular characteristics, provides in-depth experimental protocols for its production and analysis, and visualizes the biochemical pathways associated with its metabolism.

Core Molecular Data

This compound is a trisaccharide composed of three β-(1→4) linked D-glucose units. Its precise molecular characteristics are fundamental for experimental design and analysis in carbohydrate research.

| Property | Value | References |

| Molecular Formula | C₁₈H₃₂O₁₆ | [1][2][3][4][5] |

| Molecular Weight | 504.44 g/mol | [1][3][4][6] |

| CAS Number | 33404-34-1 | [3][4] |

| Synonyms | O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose; (β-D-Glc-[1→4])₂-D-Glc | [7] |

Experimental Protocols

This section outlines detailed methodologies for the enzymatic production, purification, and characterization of this compound, compiled from established research.

This protocol describes the laboratory-scale production of this compound via the enzymatic hydrolysis of a cellulosic substrate.

Objective: To generate a mixture of cello-oligosaccharides, including this compound, from a cellulose source using cellulolytic enzymes.

Materials:

-

Crystalline cellulose (e.g., Avicel) or amorphous cellulose (e.g., carboxymethyl cellulose - CMC)

-

Cellulase (B1617823) enzyme mixture (containing endoglucanases and cellobiohydrolases) from a fungal source like Trichoderma reesei or Aspergillus terreus.[8]

-

Citrate (B86180) buffer (50 mM, pH 4.8)

-

Sodium azide (B81097) (0.02%) (as a preservative)

-

Reaction vessel (e.g., 250 mL Erlenmeyer flask)

-

Shaking incubator

-

Centrifuge

Procedure:

-

Prepare a substrate suspension by adding a defined amount of cellulose (e.g., 20-40 g) to 250 mL of 50 mM citrate buffer (pH 4.8) in the reaction vessel.[9]

-

Add sodium azide to a final concentration of 0.02% to prevent microbial contamination.

-

Pre-incubate the substrate suspension at the optimal temperature for the cellulase mixture (typically 50-60°C) in a shaking incubator for 30 minutes to ensure temperature equilibration.[1]

-

Initiate the hydrolysis by adding the cellulase enzyme mixture. The enzyme loading can be optimized, for example, at a ratio of 1 x 10³ FPU (Filter Paper Units) per gram of cellulose.[9]

-

Incubate the reaction mixture at the optimal temperature with constant agitation for a defined period (e.g., 4 to 24 hours). The reaction time can be varied to control the degree of polymerization of the resulting cello-oligosaccharides.

-

Terminate the reaction by heat inactivation of the enzymes (e.g., boiling for 10 minutes).

-

Separate the insoluble cellulose residue from the soluble cello-oligosaccharides by centrifugation.

-

Collect the supernatant containing this compound and other soluble sugars for subsequent purification and analysis.

This protocol details the separation of this compound from a mixture of cello-oligosaccharides.

Objective: To isolate a pure fraction of this compound from the crude hydrolysate.

Materials:

-

Supernatant from the enzymatic hydrolysis.

-

Chromatography column (e.g., Sephacryl S-200 HR for size exclusion chromatography or a High Q column for anion exchange chromatography).[1][3]

-

Elution buffers (specific to the chosen chromatography method, e.g., sodium phosphate (B84403) buffer).

-

Fraction collector.

-

Apparatus for monitoring elution (e.g., UV detector at 280 nm for protein removal).

Procedure:

-

Filter the supernatant through a 0.22 µm filter to remove any particulate matter.

-

Equilibrate the chromatography column with the appropriate starting buffer.

-

Load the filtered supernatant onto the column.

-

Elute the bound components using a suitable gradient of the elution buffer. For instance, in anion exchange chromatography, a salt gradient can be applied to separate the oligosaccharides.[1]

-

Collect fractions of a defined volume using a fraction collector.

-

Analyze the fractions for the presence of this compound using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

This protocol describes the identification and quantification of purified this compound.

Objective: To confirm the purity and concentration of the isolated this compound.

Materials:

-

Purified this compound fractions.

-

This compound standard.

-

TLC plates (e.g., silica (B1680970) gel).

-

Developing solvent for TLC (e.g., a mixture of butanol, ethanol, and water).

-

Staining reagent for TLC (e.g., sulfuric acid-anisaldehyde).

-

HPLC system with a suitable column for carbohydrate analysis (e.g., an amine-based column).

-

Mobile phase for HPLC (e.g., acetonitrile/water gradient).

-

Refractive Index (RI) detector for HPLC.

Procedure:

A. Thin Layer Chromatography (TLC):

-

Spot the purified fractions and the this compound standard onto a TLC plate.

-

Develop the plate in a chamber containing the developing solvent.

-

After the solvent front has reached the desired height, remove the plate and dry it.

-

Visualize the spots by spraying with the staining reagent and heating.

-

Compare the retention factor (Rf) of the spots from the purified fractions with that of the this compound standard.

B. High-Performance Liquid Chromatography (HPLC):

-

Prepare samples of the purified fractions and the this compound standard at known concentrations.

-

Inject the samples into the HPLC system.

-

Elute the samples with the appropriate mobile phase.

-

Detect the eluting sugars using a refractive index detector.

-

Identify the this compound peak in the chromatograms of the purified fractions by comparing the retention time with that of the standard.[1]

-

Quantify the concentration of this compound by integrating the peak area and comparing it to a calibration curve generated from the standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological processes involving this compound.

Caption: Enzymatic degradation of cellulose to glucose.

Caption: Bacterial transport and metabolism of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Towards sustainable production of defined oligosaccharides : enzymatic synthesis of high purity this compound [biblio.ugent.be]

- 5. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 6. Enzymatic preparation of cello-oligosaccharides using bamboo materials :: BioResources [bioresources.cnr.ncsu.edu]

- 7. Characterization of the Binding Protein-Dependent Cellobiose and this compound Transport System of the Cellulose Degrader Streptomyces reticuli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification and characterisation of extracellular cellulase main components from Aspergillus terreus :: BioResources [bioresources.cnr.ncsu.edu]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of Cellotriose in Orchestrating Cellulose Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellotriose, a trisaccharide of β-1,4-linked glucose units, has emerged as a key signaling molecule in the intricate process of cellulose (B213188) degradation by cellulolytic microorganisms. This technical guide provides an in-depth exploration of the biological role of this compound, focusing on its function as a potent inducer of cellulase (B1617823) gene expression. We delve into the molecular mechanisms of this compound sensing, the ensuing signaling cascades, and the transcriptional regulation of cellulase genes. This document summarizes quantitative data on cellulase induction, provides detailed experimental protocols for key assays, and presents visual representations of the underlying biological pathways to facilitate a comprehensive understanding for researchers in the fields of biofuel production, industrial biotechnology, and drug development.

Introduction

The enzymatic conversion of cellulose, the most abundant biopolymer on Earth, into fermentable sugars is a cornerstone of the burgeoning bio-based economy. This process is primarily mediated by a synergistic cocktail of cellulolytic enzymes produced by various fungi and bacteria. The expression of these enzymes is tightly regulated and is induced by the presence of cellulose or its soluble degradation products. Among these, this compound has been identified as a significant natural inducer of cellulase gene transcription in several key cellulolytic fungi, including species of Trichoderma, Neurospora, and Phanerochaete.[1][2][3] Understanding the precise role of this compound in this regulatory network is paramount for the rational engineering of microbial strains for enhanced cellulase production and for the development of novel strategies to improve biomass conversion efficiency.

This compound as a Primary Inducer of Cellulase Expression

This compound, along with cellotetraose (B13520), acts as a potent inducer of cellulase gene expression, often exhibiting a stronger inductive effect than the more commonly studied cellobiose (B7769950).[1][4] In some fungi, such as Phanerochaete chrysosporium, this compound and cellotetraose are the primary inducers, while cellobiose shows little to no inducing activity.[1][4] This suggests that longer-chain cello-oligosaccharides may be the initial soluble signals that alert the microorganism to the presence of solid cellulosic substrates.

Comparative Induction of Cellulase Gene Expression

Quantitative reverse transcription PCR (RT-qPCR) studies have demonstrated the superior inducing capability of this compound compared to cellobiose for specific cellulase genes. For instance, in Phanerochaete chrysosporium, the transcription of the cel7C and cel7D genes, encoding cellobiohydrolases, is strongly induced by this compound and cellotetraose to levels higher than those observed with cellulose itself.[1][4] In contrast, cellobiose has a much weaker effect on the transcription of these genes.[1][4]

Table 1: Comparative Transcript Levels of Cellobiohydrolase Genes in Phanerochaete chrysosporium Induced by Different Carbon Sources

| Gene | Inducer | Transcript Copies (per 105 actin transcripts) | Reference |

| cel7C | Cellotetraose | 2.7 x 106 | [1][4] |

| This compound | (Data not explicitly quantified but strong induction noted) | [1][4] | |

| Cellulose | ~7.6 x 105 | [4] | |

| Cellobiose | (Weak induction noted) | [1][4] | |

| cel7D | This compound | 1.7 x 106 | [1][4] |

| Cellulose | ~5.9 x 104 | [4] | |

| Cellobiose | (Little effect noted) | [1][4] |

Data compiled from Suzuki et al. (2010).[1][4]

Impact on Cellulase Activity

The induction by different oligosaccharides translates to variations in the overall cellulolytic activity of the secreted enzyme cocktail. While direct comparisons of specific activities induced solely by this compound are limited in the literature for key industrial strains like Trichoderma reesei, studies using mixtures containing potent inducers like sophorose (often derived from cellobiose) demonstrate significant increases in cellulase activity compared to lactose (B1674315) or cellobiose alone.[5] For example, a glucose-sophorose mixture (MGS) was found to induce 5.26-fold higher filter paper activity (FPA) in T. reesei compared to cellobiose.[5] Given that this compound is a natural and potent inducer, it is expected to elicit a robust cellulolytic enzyme profile.

Table 2: Comparison of Cellulase Activity in Trichoderma reesei with Different Inducers

| Inducer | Filter Paper Activity (FPA) Fold Increase (vs. Cellobiose) | Reference |

| Glucose-Sophorose Mixture (MGS) | 5.26 | [5] |

| Lactose | 3.21 | [5] |

| Cellobiose | 1.00 | [5] |

Data adapted from Zhang et al. (2022), showing the relative effectiveness of different inducers.[5]

Molecular Mechanism of this compound-Mediated Induction

The induction of cellulase gene expression by this compound is a multi-step process involving transport, signal perception, and a complex signaling cascade that ultimately leads to the activation of specific transcription factors.

Transport of this compound

The first step in the induction process is the uptake of this compound from the extracellular environment. This is mediated by specialized cellodextrin transporters located on the fungal cell membrane.[6] These transporters exhibit varying affinities for different cello-oligosaccharides. For example, in Neurospora crassa, the transporters CDT-1 and CDT-2 have been shown to transport cellobiose and this compound.[6] The kinetics of these transporters are crucial for sensing the external concentration of inducers and initiating the signaling cascade.

Signaling Pathways

Once inside the cell, this compound, or a metabolite thereof, triggers a signaling cascade that leads to the activation of cellulase gene expression. While the complete pathway is still under investigation, it is known to involve a network of protein kinases and phosphatases that modulate the activity of key transcription factors.[3][7][8] In some organisms, this signaling is intertwined with other regulatory networks, such as those responding to light and carbon catabolite repression.[9][10]

The Mitogen-Activated Protein Kinase (MAPK) pathways are known to be involved in regulating cellulase formation in Trichoderma reesei.[7][10] The Tmk3 pathway, in particular, is implicated in the signal transduction leading to the transcriptional induction of cellulases.[10] In contrast, Tmk1 and Tmk2 appear to repress cellulase formation through effects on growth and cell wall integrity, respectively, rather than by directly regulating cellulase gene transcription.[7][10]

Transcriptional Regulation

The activated transcription factors, such as XYR1, ACE2, and ACE3 in Trichoderma reesei, are master regulators of cellulase gene expression.[6][11][12] These proteins bind to specific recognition sites in the promoter regions of cellulase and hemicellulase (B13383388) genes, thereby recruiting the transcriptional machinery and initiating gene expression.[12][13] The interplay between these activators and repressors (such as ACE1 and CRE1) fine-tunes the level of cellulase production in response to the available carbon source.[11][13]

Experimental Protocols

A variety of experimental techniques are employed to study the role of this compound in cellulose degradation. Below are detailed methodologies for key experiments.

Cellulase Activity Assays

This assay measures the overall cellulolytic activity of an enzyme mixture.

Materials:

-

Whatman No. 1 filter paper strips (1.0 x 6.0 cm, ~50 mg)

-

0.05 M Sodium Citrate (B86180) buffer, pH 4.8

-

Enzyme solution (appropriately diluted in citrate buffer)

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

Glucose standard solutions (0.2 - 2.0 mg/mL)

-

Spectrophotometer

Procedure:

-

Place a filter paper strip into a test tube.

-

Add 1.0 mL of citrate buffer.

-

Add 0.5 mL of the diluted enzyme solution.

-

Incubate at 50°C for 60 minutes.

-

Stop the reaction by adding 3.0 mL of DNS reagent.

-

Boil for 5 minutes, then cool to room temperature.

-

Add 20 mL of deionized water and mix.

-

Measure the absorbance at 540 nm.

-

Determine the amount of reducing sugar released by comparison to a glucose standard curve.

-

One Filter Paper Unit (FPU) is defined as the amount of enzyme that releases 2.0 mg of glucose from the filter paper in 1 hour under the assay conditions.

This assay specifically measures the activity of endoglucanases.

Materials:

-

1% (w/v) Carboxymethyl cellulose (CMC) in 0.05 M Sodium Citrate buffer, pH 4.8

-

Enzyme solution

-

DNS reagent

-

Glucose standard solutions

-

Spectrophotometer

Procedure:

-

Mix 0.5 mL of the enzyme solution with 0.5 mL of the CMC substrate.

-

Incubate at 50°C for 30 minutes.

-

Stop the reaction by adding 3.0 mL of DNS reagent.

-

Boil for 5 minutes and cool.

-

Measure the absorbance at 540 nm.

-

Calculate the amount of reducing sugars released from a glucose standard curve.

-

One unit (U) of endoglucanase activity is defined as the amount of enzyme that releases 1 µmol of glucose equivalents per minute under the assay conditions.

Gene Expression Analysis by RT-qPCR

This technique is used to quantify the transcript levels of cellulase genes.

Materials:

-

Fungal mycelia grown under inducing and non-inducing conditions

-

RNA extraction kit

-

Reverse transcriptase kit for cDNA synthesis

-

qPCR instrument and reagents (e.g., SYBR Green master mix)

-

Gene-specific primers for target cellulase genes and a reference gene (e.g., actin or tubulin)

Procedure:

-

RNA Extraction: Harvest fungal mycelia and extract total RNA using a suitable kit, including a DNase treatment step to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Chromatin Immunoprecipitation (ChIP)-qPCR for Transcription Factor Binding

ChIP-qPCR is used to determine the in vivo binding of transcription factors to the promoter regions of cellulase genes.[14]

Materials:

-

Fungal mycelia grown under inducing conditions

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine

-

Lysis buffer

-

Sonication or enzymatic digestion reagents for chromatin shearing

-

Antibody specific to the transcription factor of interest

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR reagents and primers for target promoter regions

Procedure:

-

Cross-linking: Treat fungal mycelia with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target transcription factor. Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and proteinase K, then purify the DNA.

-

qPCR Analysis: Quantify the amount of co-precipitated promoter DNA by qPCR using primers specific to the target promoter regions. The enrichment of a specific promoter region indicates binding of the transcription factor.

Conclusion and Future Perspectives

This compound plays a critical and distinct role as a signaling molecule in the induction of cellulase gene expression in many filamentous fungi. Its potency as an inducer highlights the sophisticated mechanisms that these organisms have evolved to sense and respond to the presence of cellulosic biomass. A thorough understanding of the this compound-mediated signaling pathways and the key regulatory components involved is essential for the development of advanced strategies for cellulase hyper-production.

Future research should focus on elucidating the complete signaling cascade from this compound perception to gene activation, including the identification of specific kinases, phosphatases, and their targets. Moreover, quantitative proteomics and transcriptomics studies directly comparing the effects of this compound with other inducers in industrially relevant strains like Trichoderma reesei will provide a more comprehensive picture of the induced secretome and guide rational strain engineering efforts. The development of biosensors for in-situ detection of this compound could also offer new avenues for monitoring and controlling fermentation processes. Ultimately, harnessing the power of this compound as a natural inducer holds significant promise for advancing the economic viability of lignocellulosic biorefineries.

References

- 1. debiq.eel.usp.br [debiq.eel.usp.br]

- 2. Induction of lignocellulose-degrading enzymes in Neurospora crassa by cellodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the phosphorylome of trichoderma reesei cultivated on sugarcane bagasse suggests post-translational regulation of the secreted glycosyl hydrolase Cel7A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative metabolism of cellulose, sophorose and glucose in Trichoderma reesei using high-throughput genomic and proteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic Profiling of the Secretome of Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trichoderma reesei ACE4, a Novel Transcriptional Activator Involved in the Regulation of Cellulase Genes during Growth on Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Trichoderma reesei mitogen-activated protein kinases (MAPKs) in cellulase formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Unravelling the molecular basis for light modulated cellulase gene expression - the role of photoreceptors in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Trichoderma reesei mitogen-activated protein kinases (MAPKs) in cellulase formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Regulation of the Cellulase Transcription Factors XYR1, ACE2, and ACE1 in Trichoderma reesei Strains Producing High and Low Levels of Cellulase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The transcription factor ACE3 controls cellulase activities and lactose metabolism via two additional regulators in the fungus Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding of two transcriptional factors, Xyr1 and ACEI, in the promoter region of cellulase cbh1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trichoderma reesei XYR1 activates cellulase gene expression via interaction with the Mediator subunit TrGAL11 to recruit RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Cellotriose in Plant Biomass: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cellotriose, a simple trisaccharide composed of three β-(1→4) linked D-glucose units, has emerged from its role as a mere structural sub-unit of cellulose (B213188) to a significant signaling molecule within the plant kingdom. As a key Damage-Associated Molecular Pattern (DAMP), it plays a crucial role in the plant's innate immune system, signaling the presence of cell wall degradation by pathogens or mechanical stress. This technical guide delves into the natural occurrence of this compound in plant biomass, providing a comprehensive overview of its role as a signaling molecule, detailed experimental protocols for its extraction and analysis, and a summary of the current, albeit limited, quantitative understanding of its presence in planta.

Introduction: this compound as a Bioactive Oligosaccharide

The plant cell wall is a dynamic and complex structure, primarily composed of cellulose, hemicellulose, and pectin. For decades, the oligosaccharides derived from these polymers were considered mere breakdown products. However, it is now firmly established that specific oligosaccharides, including this compound, function as potent signaling molecules, alerting the plant to breaches in its physical defenses.[1]

This compound is recognized by the plant as a hallmark of "self" in distress, initiating a cascade of defense responses. This recognition is mediated by specific receptors, leading to downstream signaling events that ultimately bolster the plant's resistance to pathogens. Understanding the natural occurrence and signaling pathways of this compound is paramount for researchers in plant biology, pathology, and for professionals in drug development seeking to modulate plant defense responses for improved crop protection and novel therapeutic strategies.

Natural Occurrence and Quantitative Data

While this compound is an integral component of the cellulose polymer that constitutes a major fraction of all plant biomass, its existence as a free, soluble molecule in healthy, unstressed plant tissue is presumed to be at very low, localized concentrations.[1] As a Damage-Associated Molecular Pattern (DAMP), its accumulation in the apoplast is indicative of cell wall degradation.[1][2][3][4]

The scientific literature extensively documents the effects of exogenously applied this compound to elicit plant defense responses. However, there is a notable scarcity of quantitative data on the basal endogenous concentrations of soluble this compound in various plant tissues under normal physiological conditions. This is likely due to the transient and localized nature of its release during minor cellular remodeling events and the technical challenges associated with detecting trace amounts of this oligosaccharide in complex plant extracts.

The following table summarizes the currently available, though limited, quantitative information regarding this compound. It is important to note that much of the quantitative analysis of cellodextrins is in the context of enzymatic hydrolysis of biomass for industrial applications, rather than their natural occurrence.

| Plant/System | Tissue/Fraction | Condition | Method of Detection | Reported Concentration/Yield | Citation(s) |

| Arabidopsis thaliana | Apoplastic Fluid | Elicited with pathogens | Proteomics & Metabolomics | Presence of cell wall-derived oligosaccharides implied | [5][6] |

| Grape Marc | - | Enzymatic Hydrolysis | HPLC | This compound was the dominant cello-oligosaccharide generated | [7] |

| Pine Needles & Cornstalks | - | General Observation | - | Reported as a natural source of cello-oligosaccharides | [8] |

Note: The lack of specific values for basal concentrations in the table highlights a significant knowledge gap in the field. Future research employing highly sensitive analytical techniques is necessary to determine the natural abundance of soluble this compound in different plant species and tissues.

Experimental Protocols

The extraction and quantification of this compound from plant biomass require meticulous procedures to isolate soluble sugars from the complex matrix of the plant cell wall and to differentiate them from other oligosaccharides.

Extraction of Soluble Oligosaccharides from Plant Tissue

This protocol is a generalized method for the extraction of soluble sugars, including this compound, from plant tissues.

Materials:

-

Fresh or freeze-dried plant tissue

-

Deionized water

-

Mortar and pestle or tissue homogenizer

-

Centrifuge and centrifuge tubes

-

Water bath or heating block

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Homogenize 50-100 mg of finely ground plant tissue in a centrifuge tube.

-

Ethanol Extraction: Add 5 mL of 80% ethanol to the sample.

-

Incubation: Incubate the mixture in a water bath at 80°C for 20-30 minutes to inactivate endogenous enzymes.

-

Centrifugation: Centrifuge the sample at 4500 rpm for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble sugars.

-

Re-extraction: Repeat the extraction process on the pellet with another 2.5 mL of 80% ethanol to ensure complete recovery of soluble sugars.

-

Pooling and Filtration: Combine the supernatants and filter through a 0.22 µm syringe filter to remove any remaining particulate matter. The filtrate is now ready for analysis.

Extraction of Apoplastic Fluid

Since this compound functions as a signaling molecule in the apoplast, its extraction from this compartment is of particular interest. The infiltration-centrifugation technique is a widely used method.[9][10][11]

Materials:

-

Intact plant leaves

-

Infiltration buffer (e.g., deionized water or a mild buffer)

-

Vacuum desiccator or syringe

-

Centrifuge with a swinging bucket rotor and appropriate adapters

-

Collection tubes

Procedure:

-

Infiltration: Submerge the detached leaves in the infiltration buffer within a vacuum desiccator or a large syringe. Apply a gentle vacuum to infiltrate the leaf's intercellular air spaces with the buffer.

-

Blotting: Gently blot the surface of the infiltrated leaves to remove excess buffer.

-

Centrifugation: Place the leaves in a centrifuge tube with a collection vessel at the bottom. Centrifuge at a low speed (e.g., 500-1000 x g) for 10-20 minutes. The centrifugal force will expel the apoplastic fluid, which can then be collected.

-

Analysis: The collected apoplastic washing fluid (AWF) can be analyzed for its oligosaccharide content.

Quantification of this compound by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive method for the analysis of carbohydrates, including oligosaccharides like this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a high-pH anion-exchange column (e.g., CarboPac series) and a pulsed amperometric detector with a gold electrode.

Procedure:

-

Sample Preparation: The extracted soluble sugar or apoplastic fluid sample is injected into the HPAEC system.

-

Chromatographic Separation: The oligosaccharides are separated on the anion-exchange column using an alkaline mobile phase gradient (e.g., sodium hydroxide (B78521) and sodium acetate).

-

Detection: The separated oligosaccharides are detected by pulsed amperometric detection, which provides high sensitivity for carbohydrates without the need for derivatization.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a pure this compound standard.

This compound Signaling Pathway

The perception of this compound in the apoplast of Arabidopsis thaliana triggers a well-defined signaling cascade that leads to the activation of defense responses. This pathway is initiated by the recognition of this compound by the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1).

Conclusion and Future Perspectives

This compound, a fundamental building block of cellulose, has a dual role in plant biology, acting as both a structural component and a critical signaling molecule. Its function as a DAMP highlights the sophisticated surveillance mechanisms plants have evolved to monitor their cell wall integrity. While significant progress has been made in elucidating the this compound-initiated defense signaling pathway, a quantitative understanding of its natural occurrence in planta remains a key area for future research. The development of more sensitive analytical techniques will be crucial to unravel the dynamics of endogenous this compound levels during plant growth, development, and in response to environmental cues. Such knowledge will not only deepen our fundamental understanding of plant biology but also open new avenues for the development of novel strategies to enhance crop resilience and for the discovery of new bioactive compounds for pharmaceutical applications.

References

- 1. Dampening the DAMPs: How Plants Maintain the Homeostasis of Cell Wall Molecular Patterns and Avoid Hyper-Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Damage-Associated Molecular Pattern-Triggered Immunity in Plants [frontiersin.org]

- 4. MALDI-TOF MS Analysis of Cellodextrins and Xylo-oligosaccharides Produced by Hindgut Homogenates of Reticulitermes santonensis [mdpi.com]

- 5. Frontiers | Uncovering plant-pathogen crosstalk through apoplastic proteomic studies [frontiersin.org]

- 6. Collection of Apoplastic Fluids from Arabidopsis thaliana Leaves [ouci.dntb.gov.ua]

- 7. Collection of the phloem sap, pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of the apoplast fluid proteome during the induction of systemic acquired resistance in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The damage-associated molecular pattern this compound alters the phosphorylation pattern of proteins involved in cellulose synthesis and trans-Golgi trafficking in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Effect of Leaf Plasticity on the Isolation of Apoplastic Fluid from Leaves of Tartary Buckwheat Plants Grown In Vivo and In Vitro [mdpi.com]

Cellotriose as a signaling molecule in plants

An In-depth Technical Guide to Cellotriose as a Signaling Molecule in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The plant cell wall, a dynamic and complex structure, is not merely a passive barrier but also a crucial source of signaling molecules that inform the plant of its integrity. Damage to the cell wall, often occurring during pathogen invasion or mechanical stress, releases various oligosaccharides that function as Damage-Associated Molecular Patterns (DAMPs). Among these, this compound (a β-1,4-linked glucose trimer derived from cellulose) has emerged as a significant signaling molecule, activating a cascade of defense and repair responses. This guide provides a comprehensive technical overview of the perception and signal transduction of this compound in plants, with a focus on the model organism Arabidopsis thaliana. It details the key molecular players, quantitative aspects of the response, and detailed experimental protocols for studying this pathway.

Perception of this compound

This compound is primarily perceived at the cell surface by the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1) .[1][2][3] CORK1 is a plasma membrane-localized Leucine-Rich Repeat (LRR) receptor-like kinase that features an extracellular malectin domain responsible for binding carbohydrate ligands.[4][5] Upon binding this compound, CORK1 initiates a downstream signaling cascade to orchestrate an appropriate cellular response. Studies have shown that this compound is a more potent elicitor of these responses compared to other cellooligomers like cellobiose (B7769950) (DP2) or cellotetraose (B13520) (DP4).[5][6][7]

The this compound Signaling Pathway

The binding of this compound to CORK1 triggers a canonical DAMP signaling cascade, characterized by rapid and specific intracellular events that culminate in transcriptional reprogramming and physiological changes.

Key Downstream Events:

-

Cytosolic Calcium Influx ([Ca²⁺]cyt): One of the earliest detectable responses is a rapid and transient increase in the concentration of cytosolic free calcium.[4][6] This calcium signature acts as a critical second messenger, relaying the signal from the plasma membrane to downstream components.

-

Reactive Oxygen Species (ROS) Production: The pathway activates NADPH oxidases, such as RBOHD, leading to an apoplastic "oxidative burst."[1][3] This production of ROS serves both as a direct antimicrobial agent and as a signaling molecule in the cell wall and beyond.

-

MAP Kinase (MAPK) Activation: this compound perception leads to the rapid and transient phosphorylation of Mitogen-Activated Protein Kinases, specifically MPK3 and MPK6 .[1][3] This MAPK cascade is a central signaling hub that phosphorylates various substrates, including transcription factors, to regulate gene expression.

-

Transcriptional Reprogramming: The signaling cascade activates defense-related transcription factors, such as WRKY30 and WRKY40 , leading to the large-scale expression of genes involved in plant immunity and cell wall repair.[8]

-

Defense Hormone Biosynthesis: The pathway stimulates the production of key defense hormones, including salicylic (B10762653) acid (SA) and jasmonic acid (JA), which are crucial for mounting a robust and systemic defense response.[1][3][9]

-

Cell Wall Remodeling: Beyond immunity, this compound signaling also initiates cell wall repair mechanisms. This is achieved by altering the phosphorylation status of key proteins involved in cellulose (B213188) biosynthesis, such as CELLULOSE SYNTHASE (CESA) proteins, and proteins involved in their trafficking through the trans-Golgi Network (TGN).[1][2][3]

Signaling Pathway Diagram

Caption: this compound signaling cascade from perception by CORK1 to downstream responses.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the this compound signaling pathway.

Table 1: Receptor-Ligand Interaction

| Parameter | Receptor | Ligand | Value | Method | Reference |

|---|---|---|---|---|---|

| Dissociation Constant (Kd) | CORK1 (ectodomain) | This compound | 1.19 ± 0.03 µM | Isothermal Titration Calorimetry | [9] |

| Dissociation Constant (Kd) | CORK1 (ectodomain) | Cellopentaose | 1.40 ± 0.01 µM | Isothermal Titration Calorimetry |[9] |

Table 2: Elicitor Concentrations and Cellular Responses

| Response | Elicitor | Concentration | Plant System | Comments | Reference |

|---|---|---|---|---|---|

| ROS Production, MAPK Activation, Gene Expression | This compound | 10 µM | Arabidopsis roots | Standard concentration for inducing robust responses. | [5][10] |

| Gene Expression | Cellobiose | 1 mM | Arabidopsis roots | Higher concentration needed compared to this compound. | [10] |

| Gene Expression (WRKY40) | flg22 | 100 nM | Arabidopsis seedlings | >20-fold induction after 30 min; provides context for strong DAMP/PAMP responses. | [11] |

| Phosphoproteome Analysis | this compound | 10 µM | Arabidopsis roots | Used to identify early phosphorylation targets at 5 and 15 minutes post-treatment. |[5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound signaling pathway.

ROS Burst Assay (Luminol-Based)

This assay quantifies the production of apoplastic ROS in response to elicitor treatment.

Experimental Workflow Diagram

Caption: Workflow for the luminol-based ROS burst assay in Arabidopsis leaf discs.

Methodology:

-

Plant Material: Use leaves from 4-5 week-old soil-grown Arabidopsis thaliana plants (e.g., Col-0 ecotype) cultivated under short-day conditions.

-

Sample Preparation:

-

Using a 4 mm biopsy punch or cork borer, excise one leaf disc per plant, carefully avoiding the mid-vein.

-

Float each disc, adaxial side up, in a well of a white 96-well luminometer plate containing 100-200 µL of sterile double-distilled water (ddH₂O).

-

Cover the plate and incubate overnight at room temperature to allow the ROS burst from wounding to subside.[1][12]

-

-

Assay Procedure:

-

On the day of the experiment, prepare the assay solution under low light conditions. The final reaction mix should contain: 100 µM luminol, 10 µg/mL horseradish peroxidase (HRP), and the desired concentration of this compound (e.g., 10 µM).[12]

-

Using a multichannel pipette, carefully remove the water from each well and immediately add 100 µL of the freshly prepared assay solution. Include control wells with assay solution lacking the elicitor.

-

Immediately place the 96-well plate into a microplate reader capable of detecting luminescence.

-

-

Data Acquisition:

-

Measure luminescence (photon counts or Relative Light Units, RLU) for all wavelengths in the visible spectrum.

-

Set the integration time to 1,000 ms (B15284909) and record measurements every 2 minutes over a period of 40 to 60 minutes to capture the full dynamics of the oxidative burst.[2]

-

Data is typically plotted as RLU over time. The total ROS produced can be estimated by calculating the area under the curve.

-

MAPK Activation Assay (Western Blot)

This protocol detects the activation of MPK3 and MPK6 via their dual phosphorylation using immunoblotting.

Methodology:

-

Plant Material and Treatment:

-

Grow Arabidopsis seedlings for 10-14 days on sterile ½ MS agar (B569324) plates.

-

Transfer seedlings into a 12-well plate containing liquid ½ MS medium and allow them to acclimate overnight.

-

Treat the seedlings with 10 µM this compound for various time points (e.g., 0, 5, 15, 30 minutes). A mock treatment (water) serves as the negative control.

-

Quickly blot the seedlings dry, flash-freeze them in liquid nitrogen, and store at -80°C.

-

-

Protein Extraction:

-

Grind the frozen tissue to a fine powder in liquid nitrogen.

-

Add 2x Laemmli sample buffer (containing SDS, β-mercaptoethanol, and protease/phosphatase inhibitors) directly to the powdered tissue.

-

Boil the samples at 95°C for 5-10 minutes.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet debris. The supernatant is the total protein extract.[7]

-

-

SDS-PAGE and Western Blotting:

-

Determine protein concentration using a compatible assay (e.g., BCA assay).

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer method.

-

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody that specifically recognizes the dually phosphorylated T-x-Y motif of MAPKs (e.g., anti-phospho-p44/42 MAPK (Erk1/2) antibody, typically at a 1:2,000 dilution) overnight at 4°C.[7][13]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imager or X-ray film. The bands corresponding to phosphorylated MPK6 (~47 kDa) and MPK3 (~43 kDa) will appear.

-

To confirm equal loading, the same blot can be stripped and re-probed with an antibody against total MAPKs or a loading control like actin.

-

Cytosolic Calcium Influx Measurement (Aequorin-Based)

This method uses transgenic plants expressing the Ca²⁺-sensitive photoprotein aequorin to monitor changes in [Ca²⁺]cyt.

Methodology:

-

Plant Material: Use transgenic Arabidopsis seedlings (e.g., Col-0 background) constitutively expressing cytosolic apoaequorin (pMAQ2). Grow seedlings for 7-10 days on sterile ½ MS medium.

-

Aequorin Reconstitution:

-

Incubate the seedlings overnight (or for at least 4 hours) in the dark at room temperature in a solution of 2.5-5 µM coelenterazine (B1669285) (the luciferin (B1168401) substrate for aequorin).[3][14]

-

-

Luminescence Measurement:

-

Carefully place individual seedlings into the wells of a white 96-well plate containing 100 µL of water or MS solution.

-

Place the plate in a microplate luminometer.

-

Inject the this compound solution (e.g., to a final concentration of 10 µM) into each well.

-

Immediately begin measuring luminescence, recording every 1-5 seconds for a period of 5-10 minutes.

-

-

Data Analysis:

-

The raw luminescence data (RLU) represents the [Ca²⁺]cyt transient.

-

At the end of the experiment, discharge the remaining aequorin by injecting a solution of 2 M CaCl₂ in 20% ethanol (B145695) to measure the total amount of functional aequorin.

-

The RLU can be converted to an absolute Ca²⁺ concentration using established calibration equations.[6]

-

Gene Expression Analysis (qRT-PCR)

This protocol quantifies the change in transcript levels of target genes like WRKY30 in response to this compound.

Methodology:

-

Plant Treatment and RNA Extraction:

-

Treat Arabidopsis seedlings as described in the MAPK assay (Section 4.2) for desired time points (e.g., 0, 30, 60 minutes).

-

Harvest and flash-freeze the tissue.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA. Check RNA integrity using gel electrophoresis or a Bioanalyzer.[15]

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix in a 10-20 µL volume containing: cDNA template, SYBR Green Master Mix, and gene-specific forward and reverse primers (0.4 µM each).[16]

-

Use primers designed to amplify a ~100-200 bp product for target genes (e.g., WRKY30, WRKY40) and a stable reference gene (e.g., ACTIN2, UBQ10).

-

Run the reaction in a real-time PCR cycler with a typical program: 95°C for 5 min, followed by 40-45 cycles of 95°C for 15-30s and 60°C for 30-60s.[16]

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) value for each sample.

-

Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the expression of the reference gene. The results are expressed as fold change relative to the mock-treated control at time 0.

-

Conclusion and Future Directions

This compound is a bona fide DAMP that plays a pivotal role in the plant's ability to monitor its cell wall integrity and respond to threats. The perception of this compound by the CORK1 receptor initiates a sophisticated signaling network that integrates both defense and repair programs. The methodologies outlined in this guide provide a robust framework for researchers to investigate this pathway further.

Future research in this area could focus on:

-

Identifying the full range of downstream substrates for the this compound-activated MAPK cascade.

-

Elucidating the crosstalk between this compound signaling and other PAMP/DAMP and hormone pathways.

-

Exploring the potential for using this compound or its analogs as a novel biostimulant to enhance disease resistance in crops.

-

Investigating the role of CORK1 homologs and this compound perception in a broader range of plant species.

This in-depth understanding is critical for academic researchers exploring fundamental plant biology and for professionals in the agrochemical and pharmaceutical industries seeking to develop new strategies for enhancing plant health and resilience.

References

- 1. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The damage-associated molecular pattern this compound alters the phosphorylation pattern of proteins involved in cellulose synthesis and trans-Golgi trafficking in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aequorin luminescence-based functional calcium assay for heterotrimeric G-proteins in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. research-portal.uu.nl [research-portal.uu.nl]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Induced Genome-Wide Binding of Three Arabidopsis WRKY Transcription Factors during Early MAMP-Triggered Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Assay to Detect Oxidative Burst in Arabidopsis Leaf Discs upon Immune Elicitation [jove.com]

- 13. en.bio-protocol.org [en.bio-protocol.org]

- 14. Frontiers | Imaging long distance propagating calcium signals in intact plant leaves with the BRET-based GFP-aequorin reporter [frontiersin.org]

- 15. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Mechanism of Cellotriose Transport in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transport of cellodextrins, such as cellotriose, across the bacterial cell membrane is a critical step in the microbial degradation of cellulose, a highly abundant biopolymer. Understanding the intricate mechanisms by which bacteria import these oligosaccharides is paramount for advancements in biofuel production, industrial biotechnology, and the development of novel antimicrobial agents targeting metabolic pathways. This technical guide provides a comprehensive overview of the primary systems involved in bacterial this compound transport, focusing on ATP-Binding Cassette (ABC) transporters, Phosphotransferase Systems (PTS), and the Major Facilitator Superfamily (MFS). The guide includes quantitative data for comparative analysis, detailed experimental protocols for key research methodologies, and visual diagrams of transport and regulatory pathways.

Core Transport Mechanisms

Bacteria have evolved sophisticated systems to recognize and internalize this compound and other cellodextrins from the environment. The most well-characterized of these are the ABC transporters and the PTS. The MFS also represents a significant, though less specifically characterized, avenue for oligosaccharide transport.

ATP-Binding Cassette (ABC) Transporters

ABC transporters are multicomponent systems that utilize the energy from ATP hydrolysis to drive the translocation of substrates across cellular membranes.[1][2] In bacteria, they are a primary mechanism for the high-affinity uptake of nutrients, including cellodextrins.

A typical cellodextrin ABC transporter system consists of the following components:

-

Solute-Binding Protein (SBP): A high-affinity periplasmic or membrane-anchored lipoprotein that initially binds this compound in the extracellular space, providing specificity to the transporter.[3]

-

Transmembrane Domains (TMDs): Two integral membrane proteins that form the channel through which the substrate crosses the membrane.

-

Nucleotide-Binding Domains (NBDs): Two cytoplasmic proteins that bind and hydrolyze ATP, providing the energy for the conformational changes that drive transport.[3]

Mechanism of Action:

-

The SBP binds to this compound in the periplasm or extracellular environment.

-

The SBP-cellotriose complex then docks with the TMDs.

-

This binding event triggers a conformational change in the NBDs, leading to the binding and hydrolysis of ATP.

-

The energy released from ATP hydrolysis induces a conformational change in the TMDs, opening the channel to the cytoplasm and releasing the this compound.

-

Release of ADP and inorganic phosphate (B84403) resets the transporter to its initial conformation, ready for another transport cycle.

Phosphotransferase System (PTS)

The PTS is a distinct mechanism for sugar uptake in bacteria that couples transport with phosphorylation.[4] This system is particularly prevalent for the transport of glucose, mannose, fructose, and disaccharides like cellobiose.

The PTS consists of both general and sugar-specific protein components:

-

General Components: Enzyme I (EI) and Histidine phosphocarrier protein (HPr), which are common to all PTS pathways.

-

Sugar-Specific Components (Enzyme II): These are membrane-bound complexes, typically consisting of three domains (EIIA, EIIB, and EIIC), that are specific for a particular sugar or group of sugars. The EIIC domain forms the transmembrane channel.

Mechanism of Action:

-

The phosphoryl group from phosphoenolpyruvate (B93156) (PEP) is transferred to Enzyme I.

-

Phosphorylated EI then transfers the phosphoryl group to HPr.

-

Phosphorylated HPr transfers the phosphoryl group to the sugar-specific EIIA domain.

-

The phosphoryl group is subsequently transferred to the EIIB domain.

-

The EIIC domain binds and transports this compound across the membrane.

-

As this compound enters the cytoplasm, it is phosphorylated by the EIIB domain, yielding this compound-phosphate.

Major Facilitator Superfamily (MFS)

MFS transporters constitute a large and diverse group of secondary active transporters that facilitate the movement of a wide array of small solutes across membranes.[5] These transporters can function as uniporters, symporters, or antiporters, utilizing chemiosmotic gradients (e.g., proton motive force) to drive transport. While well-known for transporting monosaccharides and some disaccharides, their specific role in this compound transport in bacteria is an area of active research. Evidence from fungi suggests that MFS transporters are indeed involved in cellodextrin uptake, and homologous systems are likely present in bacteria.[6]

MFS transporters typically consist of a single polypeptide with 12 or 14 transmembrane helices that form a channel through the membrane. The transport mechanism is often described by a "rocker-switch" model, where the protein alternates between outward-facing and inward-facing conformations to move the substrate across the membrane.[7]

Quantitative Data on Cellodextrin Transport

The kinetic parameters of substrate transport, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding the efficiency and capacity of transporter systems. While specific Km and Vmax values for this compound transport are not widely reported across a range of bacteria, data for related cellodextrins and associated binding proteins provide valuable insights.

| Bacterium | Transporter/Protein | Substrate | Km / Kd (µM) | Vmax (nmol/min/mg protein) | Reference |

| Clostridium thermocellum | Cellodextrin transport system | Cellobiose | ~67 | Not Reported | [8] |

| Clostridium thermocellum | CbpA (SBP) | This compound | 1.2 | N/A (Binding affinity) | [9] |

| Clostridium thermocellum | CbpB (SBP) | Cellobiose | 0.8 | N/A (Binding affinity) | [9] |

| Clostridium thermocellum | CbpB (SBP) | This compound | 0.7 | N/A (Binding affinity) | [9] |

| Clostridium thermocellum | CbpC (SBP) | Cellobiose | 1.5 | N/A (Binding affinity) | [9] |

| Clostridium thermocellum | CbpC (SBP) | This compound | 1.1 | N/A (Binding affinity) | [9] |

| Clostridium thermocellum | CbpD (SBP) | Cellobiose | 1.3 | N/A (Binding affinity) | [9] |

| Clostridium thermocellum | CbpD (SBP) | This compound | 0.9 | N/A (Binding affinity) | [9] |

| Streptomyces reticuli | CebE (SBP) | Cellobiose | High Affinity (not quantified) | N/A (Binding affinity) | [3] |

| Streptomyces reticuli | CebE (SBP) | This compound | High Affinity (not quantified) | N/A (Binding affinity) | [3] |

| Fibrobacter succinogenes | Cellodextrin transport | Cellobiose | Not Reported | Not Reported | [10][11] |

Note: Kd (dissociation constant) is reported for solute-binding proteins and reflects binding affinity, which is related to but distinct from the Km of the entire transport system. N/A indicates that the parameter is not applicable to the specific experiment.

Experimental Protocols

Radiolabeled this compound Uptake Assay

This assay directly measures the transport of a substrate into bacterial cells.

Materials:

-

Bacterial culture grown to mid-log phase.

-

Washing buffer (e.g., phosphate-buffered saline, PBS).

-

Assay buffer (e.g., M9 minimal media without a carbon source).

-

Radiolabeled [14C]-cellotriose or [3H]-cellotriose.

-

Unlabeled this compound (for competition assays).

-

Scintillation vials and scintillation cocktail.

-

Filtration apparatus with appropriate filters (e.g., 0.45 µm nitrocellulose).

-

Liquid scintillation counter.

Procedure:

-

Harvest bacterial cells from the culture by centrifugation.

-

Wash the cell pellet twice with ice-cold washing buffer to remove residual media.

-

Resuspend the cells in assay buffer to a predetermined optical density (e.g., OD600 of 1.0).

-

Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the transport assay by adding a known concentration of radiolabeled this compound.

-

At specific time points (e.g., 15, 30, 60, 120 seconds), take aliquots of the cell suspension and immediately filter them through a nitrocellulose filter.

-

Wash the filter rapidly with ice-cold washing buffer to remove extracellular radiolabel.

-

Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

To determine non-specific binding, run a parallel experiment with a large excess of unlabeled this compound.

-

Calculate the rate of uptake and determine Km and Vmax by performing the assay at various substrate concentrations.[12]

Proteoliposome Transport Assay

This in vitro method allows for the study of purified transporters in a controlled lipid environment.[13][14]

Materials:

-

Purified transporter protein.

-

Lipids (e.g., E. coli polar lipid extract).

-

Detergent (e.g., n-dodecyl-β-D-maltoside, DDM).

-

Bio-Beads for detergent removal.

-

Internal buffer (with or without ATP for ABC transporters).

-

External buffer.

-

Radiolabeled substrate.

-

Filtration apparatus.

Procedure:

-

Prepare liposomes by drying lipids, rehydrating in internal buffer, and extruding through a polycarbonate membrane to form unilamellar vesicles.

-

Solubilize the liposomes with a detergent.

-

Add the purified transporter protein to the detergent-solubilized liposomes.

-

Remove the detergent slowly using Bio-Beads to allow the protein to insert into the lipid bilayer, forming proteoliposomes.

-

Initiate the transport assay by adding radiolabeled this compound to the external buffer.

-

At various time points, filter the proteoliposomes and wash to remove external substrate.

-

Measure the radioactivity incorporated into the proteoliposomes.

Site-Directed Mutagenesis of Transporter Genes

This technique is used to investigate the function of specific amino acid residues in substrate binding or transport.[15][16]

Materials:

-

Plasmid DNA containing the gene of interest.

-

Mutagenic oligonucleotide primers containing the desired mutation.

-

High-fidelity DNA polymerase.

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

Procedure:

-

Design and synthesize complementary primers containing the desired mutation.

-

Perform PCR using the plasmid DNA as a template and the mutagenic primers to amplify the entire plasmid.

-

Digest the PCR product with DpnI to specifically degrade the methylated parental plasmid DNA, leaving the newly synthesized, mutated plasmid.

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Select for transformed colonies and sequence the plasmid DNA to confirm the presence of the desired mutation.

-

Express the mutant protein and characterize its function using transport assays.

Regulation of this compound Transport

The expression of this compound transport systems is tightly regulated in response to the availability of substrates.

CebR Regulation in Streptomyces

In Streptomyces reticuli, the ceb operon, which encodes the cellobiose/cellotriose ABC transporter, is regulated by the transcriptional repressor CebR.[3]

-

In the absence of cellobiose: CebR binds to operator sites in the promoter region of the ceb operon, blocking transcription.

-

In the presence of cellobiose: Cellobiose acts as an inducer, binding to CebR and causing a conformational change that prevents it from binding to the DNA. This allows for the transcription of the ceb operon and the synthesis of the transporter components.

CelR Regulation in Streptococcus pneumoniae

In Streptococcus pneumoniae, the cel locus, which encodes a cellobiose-specific PTS, is regulated by the transcriptional activator CelR.[4][17]

-

In the absence of cellobiose: CelR is inactive and does not promote transcription of the cel locus.

-

In the presence of cellobiose: Cellobiose or a derivative acts as an inducer, leading to the activation of CelR. Activated CelR then binds to specific regulatory sites in the promoters of the cel genes, enhancing their transcription and leading to the synthesis of the PTS components.

Conclusion

The transport of this compound in bacteria is a multifaceted process predominantly mediated by high-affinity ABC transporters and the phosphorylating PTS. The Major Facilitator Superfamily also likely plays a role, though this is less well-defined for this compound specifically. The expression of these transport systems is exquisitely regulated to respond to the availability of cellulosic substrates. A thorough understanding of these transport mechanisms, their kinetics, and their regulation is essential for harnessing the metabolic capabilities of bacteria for biotechnological applications and for identifying novel targets for antimicrobial drug development. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Membrane reconstitution of ABC transporters and assays of translocator function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the Binding Protein-Dependent Cellobiose and this compound Transport System of the Cellulose Degrader Streptomyces reticuli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CelR-mediated activation of the cellobiose-utilization gene cluster in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Properties of Bacterial Multidrug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of a Cellodextrin Transporter in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. Carbohydrate Transport by the Anaerobic Thermophile Clostridium thermocellum LQRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellodextrin efflux by the cellulolytic ruminal bacterium Fibrobacter succinogenes and its potential role in the growth of nonadherent bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellodextrin efflux by the cellulolytic ruminal bacterium Fibrobacter succinogenes and its potential role in the growth of nonadherent bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dynamic genome-based metabolic modeling of the predominant cellulolytic rumen bacterium Fibrobacter succinogenes S85 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.rug.nl [research.rug.nl]

- 14. Reconstitution of a bacterial periplasmic permease in proteoliposomes and demonstration of ATP hydrolysis concomitant with transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Techniques for Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]

- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 17. Kinetic characterization of annotated glycolytic enzymes present in cellulose-fermenting Clostridium thermocellum suggests different metabolic roles - PMC [pmc.ncbi.nlm.nih.gov]

Cellotriose Metabolism in Cellulolytic Microorganisms: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cellotriose, a key signaling molecule and metabolic intermediate in cellulose (B213188) degradation, plays a pivotal role in the regulation of cellulase (B1617823) gene expression and the overall efficiency of biomass conversion by cellulolytic microorganisms. Understanding the intricate mechanisms of this compound transport, intracellular breakdown, and its role in signaling cascades is crucial for the development of enhanced microbial strains for biofuel production and other biotechnological applications. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism in prominent cellulolytic fungi and bacteria, including quantitative data on key enzymatic reactions, detailed experimental protocols for studying these processes, and visual representations of the underlying metabolic and signaling pathways.

Introduction